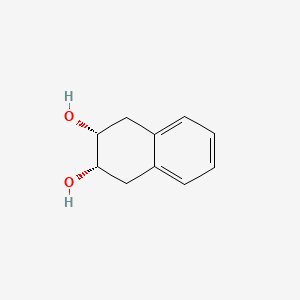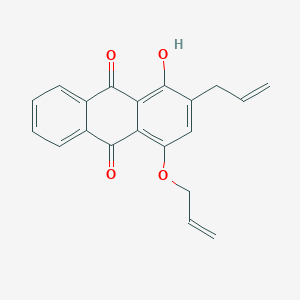
Mitoquinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
米托醌,也称为MitoQ,是一种合成的辅酶Q10类似物。它是一种线粒体靶向抗氧化剂,在各种医学应用中显示出潜力。 米托醌被设计成在线粒体内积累,在那里它可以有效地中和活性氧并减少氧化应激 .
准备方法
米托醌通过一系列化学反应合成,涉及将亲脂性三苯基膦阳离子连接到泛醌衍生物上。 合成路线通常包括在特定条件下使依贝醌与三苯基膦卤化物反应 . 工业生产方法侧重于优化化合物的产率和纯度,确保其满足药物使用的要求 .
化学反应分析
米托醌经历各种化学反应,包括氧化和还原。 该化合物可以被氧化形成米托醌,然后通过线粒体电子传递链被还原回其活性形式,米托醌醇 . 这些反应中常用的试剂包括过氧化氢等氧化剂和硼氢化钠等还原剂。 这些反应形成的主要产物是米托醌和米托醌醇 .
科学研究应用
化学: 米托醌被用作模型化合物来研究线粒体靶向抗氧化剂的行为及其对氧化应激的影响.
生物学: 研究表明,米托醌可以通过减少线粒体活性氧的产生来抑制血小板活化.
作用机制
米托醌通过与亲脂性三苯基膦阳离子共价连接来靶向线粒体,从而发挥其作用。一旦进入线粒体,米托醌就会被还原为米托醌醇,它可以中和活性氧。 这个过程有助于防止细胞损伤并维持线粒体功能 . 涉及的分子靶点和途径包括线粒体电子传递链和各种抗氧化防御机制 .
相似化合物的比较
米托醌经常与其他线粒体靶向抗氧化剂进行比较,例如依贝醌和吡咯喹啉醌。 虽然所有这些化合物都具有相似的抗氧化特性,但米托醌在其特异性靶向线粒体并在其中积累的能力方面是独特的 . 这种靶向方法增强了其在减少氧化应激和保护线粒体功能方面的有效性。 其他类似化合物包括烟酰胺单核苷酸和辅酶Q10 .
属性
Key on ui mechanism of action |
Mitoquinone is targeted to mitochondria by covalent attachment to a lipophilic triphenylphosphonium cation. Because of the large mitochondria membrane potential, the cations accumulate within cellular mitochondria up to 1,000 fold, compared to non-targeted antioxidants such as Coenzyme Q or its analogues, enabling the antioxidant moiety to block lipid peroxidation and protect mitochondria from oxidative damage. By selectively blocking mitochondrial oxidative damage, it prevents cell death. |
|---|---|
CAS 编号 |
444890-41-9 |
分子式 |
C37H44O4P+ |
分子量 |
583.7 g/mol |
IUPAC 名称 |
10-(4,5-dimethoxy-2-methyl-3,6-dioxocyclohexa-1,4-dien-1-yl)decyl-triphenylphosphanium |
InChI |
InChI=1S/C37H44O4P/c1-29-33(35(39)37(41-3)36(40-2)34(29)38)27-19-8-6-4-5-7-9-20-28-42(30-21-13-10-14-22-30,31-23-15-11-16-24-31)32-25-17-12-18-26-32/h10-18,21-26H,4-9,19-20,27-28H2,1-3H3/q+1 |
InChI 键 |
OIIMUKXVVLRCAF-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)C(=C(C1=O)OC)OC)CCCCCCCCCC[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
规范 SMILES |
CC1=C(C(=O)C(=C(C1=O)OC)OC)CCCCCCCCCC[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
同义词 |
Mito-Q mitoquinone |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


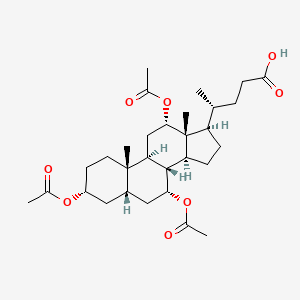
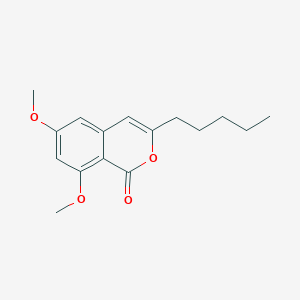
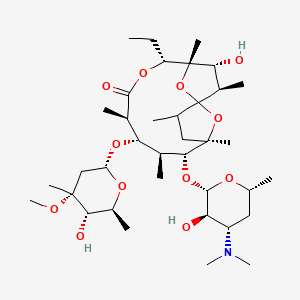
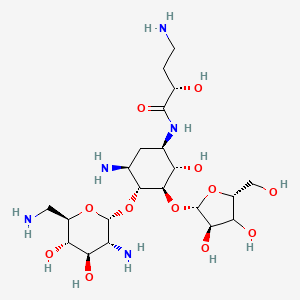

![6-[(4-Aminobenzene-1-sulfonyl)amino]hexanoic acid](/img/structure/B1252109.png)
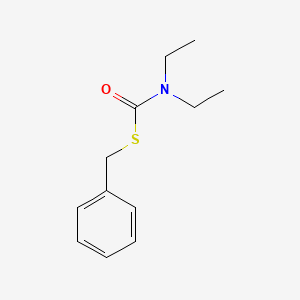
![7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-(6,7-dihydro-5H-cyclopenta[b]pyridin-1-ium-1-ylmethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;sulfuric acid](/img/structure/B1252113.png)
![Methyl 3-acetyloxy-15,16-dihydroxy-9,13-dimethyl-4,10-dioxo-11-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-11-ene-17-carboxylate](/img/structure/B1252117.png)
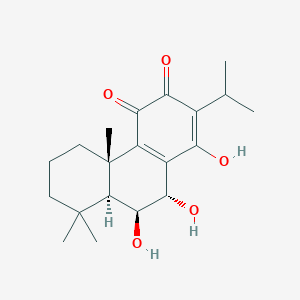
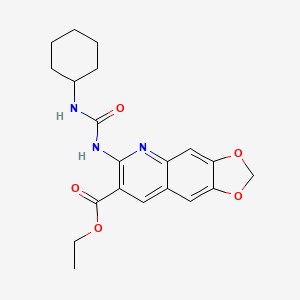
![[(1S,4R,5S,6S,7S,8R,9S,13S,16S,18R)-5,7,8-trihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate](/img/structure/B1252120.png)
